2-Bromo-3-ethoxy-4-methoxy-benzaldehyde
Description
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-bromo-3-ethoxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10-8(13-2)5-4-7(6-12)9(10)11/h4-6H,3H2,1-2H3 |
InChI Key |
ZWNDLMVFMRHODN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1Br)C=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
(a) 2-Bromo-3,4-dimethoxybenzaldehyde ()
- Substituents : Bromine (2-), methoxy (3-, 4-).
- Molecular Formula : C₉H₉BrO₃.
- Key Data : Melting point = 86°C.
- Comparison: The absence of an ethoxy group reduces steric bulk compared to the target compound.
(b) 4-(2-Bromoethoxy)benzaldehyde ()
- Substituents : Bromoethoxy (4-).
- Molecular Formula : C₉H₉BrO₂.
- Comparison : The bromine is part of an ethoxy chain rather than directly attached to the aromatic ring. This may reduce electrophilic reactivity but increase lipophilicity due to the longer alkyl chain.
(c) 4-Bromo-2-hydroxy-3-methoxybenzaldehyde ()
- Substituents : Bromine (4-), hydroxyl (2-), methoxy (3-).
- Molecular Formula : C₈H₇BrO₃.
- Key Data : Synthesized in 83% yield; exhibits antioxidant and anticancer activity .
- Comparison : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to ethoxy-substituted analogs.
Physicochemical Properties
Preparation Methods
Ethoxylation of the Brominated Intermediate
The second step replaces the hydroxyl group at position 3 with ethoxy using ethyl bromide (bromoethane). This method mirrors the synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin.
-
Reaction Conditions :
Procedure :
-
Dissolve 2-bromo-3-hydroxy-4-methoxybenzaldehyde (1 equiv) and NaOH (1.5 equiv) in water.
-
Add ethyl bromide (1.2 equiv) and TBAF (0.2 equiv).
-
Stir at 25°C for 4 hours, filter, and recrystallize to obtain the target compound.
Alternative Route: Sequential Functionalization of Halogenated Precursors
Metal-Halogen Exchange and Formylation
A patent describes synthesizing 4-bromo-2-methoxybenzaldehyde via metal-halogen exchange using isopropyl magnesium chloride and formylation with dimethylformamide (DMF). Adapting this method for 2-bromo-3-ethoxy-4-methoxybenzaldehyde requires:
-
Starting with 1,4-dibromo-2-fluorobenzene .
-
Performing selective metal-halogen exchange at position 1 to form a Grignard intermediate.
-
Formylating with DMF to yield 2-fluoro-4-bromobenzaldehyde .
Challenges :
-
Regioselectivity in fluorine substitution.
-
Competing side reactions (e.g., Cannizzaro reaction) during methoxylation.
Regioselectivity and Competing Pathways
Directed Ortho Metalation (DoM)
Introducing bromine ortho to the aldehyde group (position 2) can be achieved via DoM:
-
Protect the aldehyde as an acetal to mitigate deactivation.
-
Use a strong base (e.g., LDA) to deprotonate position 2.
Advantages :
-
High regiocontrol.
-
Avoids electrophilic substitution limitations.
Comparative Analysis of Methods
Optimization Strategies
Solvent and Temperature Effects
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-3-ethoxy-4-methoxy-benzaldehyde, and how can yield and purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 3-ethoxy-4-methoxy-benzaldehyde using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperatures (0–25°C) is a common approach. Recrystallization from ethanol-water mixtures (1:1) improves purity, as demonstrated in similar aldehyde derivatives . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1:1.2 aldehyde-to-brominating agent) can enhance yields.
Q. How is the structural integrity of 2-Bromo-3-ethoxy-4-methoxy-benzaldehyde confirmed post-synthesis?
- Methodology : Combine spectroscopic and crystallographic analyses:
- FT-IR : Look for aldehydic C=O stretch (~1689 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹) .
- NMR : H-NMR should show a singlet for the aldehyde proton (~9.85 ppm) and distinct peaks for methoxy (-OCH, ~3.95 ppm) and ethoxy (-OCHCH) groups. C-NMR confirms aromatic carbons adjacent to substituents (e.g., ~150 ppm for oxygenated carbons) .
- X-ray crystallography : Single-crystal studies (e.g., monoclinic P2/c space group) validate bond angles and molecular packing, as seen in structurally analogous brominated benzaldehydes .
Advanced Research Questions
Q. What strategies address contradictions between computational predictions and experimental spectral data for this compound?
- Methodology :
- Benchmark computational models : Compare density functional theory (DFT)-calculated NMR/IR spectra (e.g., using Gaussian or ORCA) with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match observed chemical shifts .
- Dynamic effects : Account for solvent interactions (e.g., COSMO model) and conformational flexibility in simulations, which may explain deviations in peak splitting or intensity .
- Cross-validate : Use multiple techniques (e.g., GC-MS for molecular weight confirmation, elemental analysis) to resolve ambiguities .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The bromine atom acts as a leaving group, enabling palladium-catalyzed couplings. For example:
- Optimize conditions : Use Pd(PPh) (5 mol%), arylboronic acids (1.2 eq), and a base (e.g., KCO) in toluene/water (3:1) at 80°C for 12 hours .
- Steric/electronic effects : The ethoxy and methoxy groups at positions 3 and 4 direct electrophilic substitution and may moderate reaction rates. Compare yields with non-substituted analogs to quantify electronic effects .
Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?
- Methodology :
- Antimicrobial testing : Use agar diffusion assays with pathogens (e.g., Staphylococcus aureus). Prepare compound solutions (1250–10,000 ppm) in DMSO, apply to wells in agar plates, and measure inhibition zones after 24-hour incubation at 37°C. Tetracycline (100 ppm) serves as a positive control .
- Enzyme inhibition : Test against targets like cytochrome P450 or kinases using fluorescence-based assays. IC values are derived from dose-response curves (0.1–100 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
